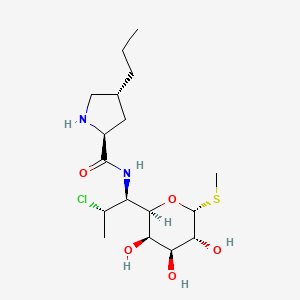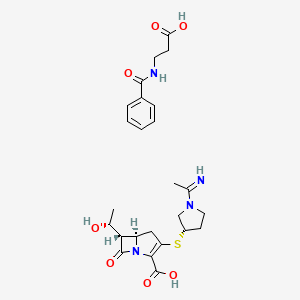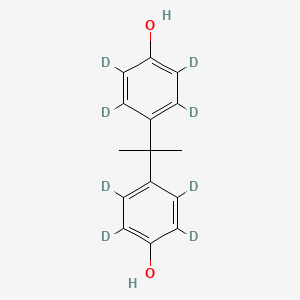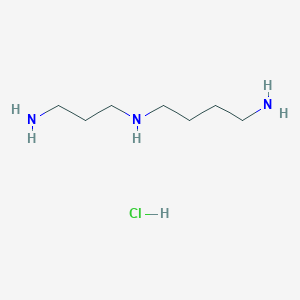
rac-Vestitone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Vestitone: is a biochemical compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . It is a racemic mixture of vestitone, an isoflavonoid phytoalexin. Isoflavonoids are a class of flavonoids that are known for their antimicrobial properties and are commonly found in legumes . This compound is particularly noted for its role in the biosynthesis of antimicrobial isoflavonoid phytoalexin medicarpin .
Preparation Methods
Synthetic Routes and Reaction Conditions: rac-Vestitone can be synthesized through the reduction of (3R)-vestitone using vestitone reductase, an enzyme that catalyzes a stereospecific NADPH-dependent reduction . The reaction conditions typically involve the use of NADPH as a cofactor and vestitone reductase as the catalyst.
Industrial Production Methods: The production methods likely involve chemical synthesis and enzymatic reduction processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: rac-Vestitone undergoes several types of chemical reactions, including:
Reduction: The reduction of (3R)-vestitone to this compound using vestitone reductase and NADPH.
Oxidation: Potential oxidation reactions to form other isoflavonoid derivatives.
Substitution: Possible substitution reactions at the hydroxyl groups.
Common Reagents and Conditions:
Reduction: NADPH and vestitone reductase.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Reduction: this compound.
Oxidation: Isoflavonoid derivatives.
Substitution: Substituted isoflavonoid compounds.
Scientific Research Applications
rac-Vestitone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of isoflavonoids.
Biology: Studied for its role in plant defense mechanisms as a phytoalexin.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of antimicrobial agents and natural product synthesis.
Mechanism of Action
rac-Vestitone exerts its effects through the reduction of (3R)-vestitone by vestitone reductase, which is NADPH-dependent . This reduction is part of the biosynthetic pathway for the antimicrobial isoflavonoid phytoalexin medicarpin. The molecular targets and pathways involved include the enzyme vestitone reductase and the cofactor NADPH .
Comparison with Similar Compounds
rac-Vestitone is unique among isoflavonoids due to its specific role in the biosynthesis of medicarpin. Similar compounds include:
Medicarpin: Another isoflavonoid phytoalexin with antimicrobial properties.
Daidzein: An isoflavonoid found in soybeans with estrogenic activity.
Genistein: An isoflavonoid with antioxidant and anticancer properties.
This compound stands out due to its specific enzymatic reduction pathway and its role in plant defense .
Properties
CAS No. |
57462-46-1 |
|---|---|
Molecular Formula |
C₁₆H₁₄O₅ |
Molecular Weight |
286.28 |
Synonyms |
2,3-Dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one; (±)-2’,7-Dihydroxy-4’-methoxyisoflavanone; (±)-Vestitone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea](/img/structure/B1147631.png)

